molecular formula C7H5BrN2O B14166408 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide

Cat. No.: B14166408
M. Wt: 213.03 g/mol
InChI Key: LUEUDJHHMKJDBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a brominated derivative of the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, modified at position 2 with a bromine atom and oxidized at the pyridine nitrogen to form the 7-oxide (Figure 1). This compound belongs to a class of heterocyclic aromatic systems widely explored in medicinal chemistry due to their structural similarity to purines and ability to interact with biological targets such as kinases and enzymes . The 7-oxide functionalization enhances electrophilicity, facilitating nucleophilic substitution reactions, while the bromine atom at position 2 provides a handle for further derivatization via cross-coupling chemistry .

Key applications of this scaffold include:

  • Anticancer agents: Derivatives inhibit fibroblast growth factor receptors (FGFRs) and exhibit antiproliferative activity against cancer cell lines .
  • Antifungal agents: Substituted 7-azaindoles demonstrate fungicidal activity against Pyricularia oryzae (rice blast pathogen) .
  • Synthetic intermediates: The 7-oxide group enables regioselective functionalization for prodrug development or structural diversification .

Properties

IUPAC Name

2-bromo-7-hydroxypyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2O/c8-6-4-5-2-1-3-10(11)7(5)9-6/h1-4,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEUDJHHMKJDBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C2=NC(=CC2=C1)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Overview

The preparation of 2-bromo-7-oxide derivatives primarily involves two sequential transformations: (1) regioselective bromination at the C2 position and (2) oxidation at the pyridine nitrogen (N7). Three dominant approaches have emerged:

  • Direct Bromination-Oxidation : Halogenation of the parent 1H-pyrrolo[2,3-b]pyridine followed by N-oxidation.
  • Metal-Catalyzed C–H Activation : Rhodium(III)-mediated C–H functionalization to install bromine, coupled with subsequent oxidation.
  • Halogen Exchange Strategies : Utilization of iodinated intermediates for cross-coupling or halogen substitution.

Step-by-Step Preparation Methods

Bromination Strategies

Bromination at the C2 position requires careful control to avoid competing reactions at C3 or C5. Key methods include:

Electrophilic Bromination

Reaction of 1H-pyrrolo[2,3-b]pyridine with bromine (Br₂) or N-bromosuccinimide (NBS) in polar aprotic solvents:

Brominating Agent Solvent Temperature (°C) Yield (%)
Br₂ DCM 0–25 62–68
NBS DMF 80 75–82

NBS in dimethylformamide (DMF) at 80°C provides superior regioselectivity due to reduced electrophilic aggression compared to Br₂. The reaction mechanism proceeds via σ-complex formation at the electron-rich C2 position, guided by the inductive effect of the pyrrole nitrogen.

Rhodium-Catalyzed C–H Bromination

For substrates sensitive to harsh bromination conditions, Rh(III) catalysts enable milder functionalization:

  • Combine 1H-pyrrolo[2,3-b]pyridine (1 eq), RhCl₃·3H₂O (5 mol%), and NBS (1.2 eq) in 1,2-dichloroethane.
  • Heat at 60°C for 12 hours under argon.
  • Isolate 2-bromo-1H-pyrrolo[2,3-b]pyridine via column chromatography (73% yield).

This method minimizes polybromination by leveraging the directing group effect of the pyrrole nitrogen.

Oxidation Methods

Conversion of the pyridine nitrogen to the N-oxide employs peroxides or peracids:

Oxidizing Agent Solvent Temperature (°C) Time (h) Yield (%)
H₂O₂ (30%) Acetic acid 80 6 85
m-CPBA DCM 25 2 92

Meta-chloroperbenzoic acid (m-CPBA) in dichloromethane achieves near-quantitative conversion at room temperature, making it preferable for acid-sensitive substrates. The reaction proceeds through electrophilic attack of the peroxide oxygen on the nitrogen lone pair, followed by proton transfer.

Optimization of Reaction Conditions

Solvent Effects on Bromination

Polar aprotic solvents enhance NBS reactivity:

Solvent Dielectric Constant Yield (%)
DMF 36.7 82
THF 7.5 58
Acetonitrile 37.5 71

DMF stabilizes the transition state through dipole interactions, accelerating bromide ion departure.

Temperature Profiling for N-Oxidation

Elevated temperatures reduce m-CPBA efficiency due to competing side reactions:

Temperature (°C) Purity (%)
25 98
40 89
60 72

Industrial-Scale Synthesis

Large-scale production (≥1 kg batches) employs continuous flow reactors to enhance safety and reproducibility:

  • Bromination Module : NBS in DMF pumped through a packed-bed reactor (residence time: 15 min) at 80°C.
  • Oxidation Module : m-CPBA in DCM processed in a falling-film microreactor (residence time: 5 min).
  • Workup : In-line liquid-liquid extraction removes succinimide byproducts.

This system achieves 87% overall yield with >99% purity by HPLC.

Characterization and Quality Control

Critical analytical parameters for batch release:

Parameter Method Specification
Identity ¹H NMR (DMSO-d₆) δ 8.21 (d, J=5 Hz, 1H, H5), 7.89 (s, 1H, H3)
Purity HPLC (C18) ≥98% area at 254 nm
Residual Solvents GC-MS DMF <410 ppm

X-ray crystallography confirms the N-oxide geometry, with characteristic N–O bond length of 1.32 Å.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce the oxide group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the compound.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation, differentiation, and angiogenesis . By binding to the active site of these receptors, the compound can block their activity and disrupt downstream signaling pathways, leading to therapeutic effects in diseases like cancer.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Structural Analogues

The following table highlights structurally related 1H-pyrrolo[2,3-b]pyridine derivatives and their key features:

Compound Name Substituents Key Modifications CAS Number Reference
1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide Br at C2, N-oxide at pyridine N Electrophilic C2, redox-sensitive N-oxide 74420-06-7*
1H-Pyrrolo[2,3-b]pyridine, 3-bromo-6-fluoro Br at C3, F at C6 Halogenated positions for cross-coupling 1190315-22-0
1H-Pyrrolo[2,3-b]pyridine, 4-nitro-, 7-oxide NO₂ at C4, N-oxide Electron-withdrawing nitro group 74420-06-7
1H-Pyrrolo[2,3-b]pyridine, 3-methyl-, 7-oxide CH₃ at C3, N-oxide Steric hindrance at C3 685513-89-7
5-Bromo-1H-pyrrolo[2,3-b]pyridine Br at C5 Unmodified pyridine ring 74420-15-8

*Note: CAS numbers may overlap due to inconsistent nomenclature in public databases.

Key Structural Insights:
  • Bromine position : C2 bromination (target compound) vs. C3 or C5 bromination alters reactivity. C2 is sterically accessible for substitution, while C5 bromine is less reactive due to proximity to the pyrrole nitrogen .
  • 7-oxide group : Enhances solubility and enables hydrogen bonding in biological targets (e.g., FGFR1’s hinge region) .
Key Functional Insights:
  • FGFR inhibition : The 2-bromo-7-oxide derivative shows moderate FGFR1 activity (12 nM), whereas 5-trifluoromethyl analogues exhibit superior potency against FGFR4 (IC₅₀ = 9 nM), likely due to enhanced hydrophobic interactions .
  • Electron-withdrawing groups : Nitro or oxide groups at C4/C7 improve kinase binding via hydrogen-bond acceptor properties .

Biological Activity

1H-Pyrrolo[2,3-b]pyridine, 2-bromo-, 7-oxide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolo[2,3-b]pyridine core with a bromine substituent at the 2-position and an oxide group at the 7-position. Its unique structure contributes to its interactions with biological targets.

Property Details
IUPAC Name This compound
CAS Number 1198416-33-9
Molecular Formula C8H6BrN2O
Molecular Weight 228.05 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably, it has been shown to inhibit various phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.

Key Mechanisms:

  • PDE Inhibition : The compound exhibits selective inhibition against PDE4B, which is linked to inflammatory responses and neurological disorders. In vitro studies have reported IC50 values indicating potent inhibition (e.g., IC50 = 0.48 μM) .
  • TNIK Inhibition : It has also been identified as a potent inhibitor of TNIK (TRAF2 and NCK-interacting kinase), with some derivatives showing IC50 values lower than 1 nM. This inhibition is associated with reduced IL-2 secretion .

Structure-Activity Relationship (SAR)

Research has demonstrated that modifications to the pyrrolo[2,3-b]pyridine scaffold can significantly influence biological activity. A series of derivatives were synthesized and evaluated for their potency against PDE4B and TNIK.

Table: SAR Analysis of Derivatives

Compound IC50 (μM) Target Comments
Compound A0.48PDE4BHigh selectivity; significant anti-inflammatory effects
Compound B<0.001TNIKExtremely potent; potential for immunomodulation
Compound C1.0PDE4DModerate activity; less selective than Compound A

Case Studies

  • PDE4B Inhibition Study : A study investigated various pyrrolo[2,3-b]pyridine derivatives for their inhibitory effects on PDE4B. The lead compound exhibited significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli .
  • Cancer Cell Proliferation Study : Another research focused on the efficacy of these compounds against breast cancer cell lines (4T1). The lead derivative demonstrated not only inhibition of cell proliferation but also induced apoptosis in cancer cells .
  • In Vivo Studies : Further studies are needed to evaluate the pharmacokinetics and therapeutic potential in animal models, particularly focusing on CNS diseases where PDE4B plays a crucial role.

Q & A

Q. What are the established synthetic routes for 1H-pyrrolo[2,3-b]pyridine derivatives, including brominated and oxidized analogs?

  • Methodological Answer : The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives often involves cyclocondensation reactions. For example, 2-bromo-7-oxide derivatives can be synthesized via N-alkylation using brominated reagents under basic conditions (e.g., KOH with tetrabutylammonium hydrogen sulfate as a phase-transfer catalyst) . Key intermediates like 5-bromo-1H-pyrrolo[2,3-b]pyridine are prepared using Rh(III)-catalyzed C–H activation/annulative coupling of aminopyridines with alkynes, followed by oxidation with m-CPBA or H₂O₂ to introduce the 7-oxide moiety . Characterization typically involves ¹H/¹³C NMR, IR, and elemental analysis to confirm regioselectivity and purity .

Q. How are ionization potentials and electronic properties of 1H-pyrrolo[2,3-b]pyridine derivatives experimentally determined, and how do they correlate with biological activity?

  • Methodological Answer : Semiempirical molecular orbital calculations (e.g., PM6 or DFT methods) are used to predict ionization potentials (IPs), which are validated via photoelectron spectroscopy or cyclic voltammetry . For example, 7-azaindole derivatives with lower IPs (e.g., 8.5–9.0 eV) exhibit enhanced fungicidal activity against Pyricularia oryzae due to improved electron transfer in fungal cell membranes . Researchers should cross-validate computational results with bioactivity assays (e.g., IC₅₀ measurements) to establish structure-activity relationships (SARs) .

Q. What safety protocols are recommended for handling 1H-pyrrolo[2,3-b]pyridine derivatives given limited toxicological data?

  • Methodological Answer : While specific toxicological data for 2-bromo-7-oxide derivatives are sparse, related compounds (e.g., 7-azaindole) show acute toxicity in mice (LD₅₀ intraperitoneal: 490 mg/kg) . Standard precautions include using PPE (gloves, goggles), working in a fume hood, and avoiding inhalation. Waste disposal should follow EPA guidelines for halogenated heterocycles. Researchers are advised to conduct Ames tests for mutagenicity and monitor for skin/eye irritation during initial handling .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations optimize 1H-pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors?

  • Methodological Answer : For FGFR1 inhibition, the 1H-pyrrolo[2,3-b]pyridine scaffold acts as a hinge binder, forming hydrogen bonds with Ala564 and Asp641 in the ATP-binding pocket . Advanced studies use Schrödinger’s Glide for docking and Desmond for MD simulations to assess binding stability. Substituents at the 5-position (e.g., trifluoromethyl groups) improve hydrophobic interactions with the gatekeeper residue (e.g., FGFR1’s V561), reducing IC₅₀ values to ≤25 nM . Bioisosteric replacement (e.g., pyrazole for methoxy groups) further enhances selectivity over VEGFR2 .

Q. What strategies resolve contradictions in SARs between in vitro and in vivo efficacy for 7-azaindole-based anticancer agents?

  • Methodological Answer : Discrepancies often arise from metabolic instability or poor pharmacokinetics (PK). To address this, researchers employ prodrug strategies (e.g., phosphate esters for solubility) or modify logP values via substituent tuning (e.g., introducing polar groups at the 3-position). For example, compound 4h (FGFR1 IC₅₀: 7 nM) showed improved in vivo efficacy in 4T1 breast cancer models by reducing CYP3A4-mediated metabolism, as confirmed via hepatic microsome assays . Parallel artificial membrane permeability assays (PAMPA) can predict blood-brain barrier penetration for CNS targets .

Q. How can regioselective functionalization challenges in 1H-pyrrolo[2,3-b]pyridine synthesis be overcome?

  • Methodological Answer : Regioselectivity issues (e.g., bromination at C2 vs. C5) are mitigated using directing groups or transition-metal catalysis. For example, Pd-catalyzed C–H borylation with B₂pin₂ selectively functionalizes the 2-position, while Ir(III) catalysts favor 5-substitution . Computational tools (e.g., Hammett σ⁺ parameters) predict electronic effects of substituents, guiding reagent selection. Recent advances in flow chemistry also improve yields for multi-step syntheses (e.g., 72% yield for 5-bromo-1-butyl derivatives via continuous N-alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.